molecular formula C14H13BClNO3 B12650367 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid

Cat. No.: B12650367
M. Wt: 289.52 g/mol
InChI Key: FNBSKWAKHIKIJI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenyl isocyanate, followed by reduction and boronation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted benzenes, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid
  • 2-Chloro-5-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid

Uniqueness

2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Properties

Molecular Formula

C14H13BClNO3

Molecular Weight

289.52 g/mol

IUPAC Name

[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BClNO3/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-12(16)11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)

InChI Key

FNBSKWAKHIKIJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)Cl)(O)O

Origin of Product

United States

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